2-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine
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Overview
Description
2-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine is a complex organic compound that features a thiazole ring, a piperidine ring, and a pyridine ring. The thiazole ring is known for its diverse biological activities, making this compound of significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine typically involves multi-step reactions.
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts are commonly used to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted thiazoles, piperidines, and pyridines, which can exhibit different biological activities .
Scientific Research Applications
2-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new drugs for treating various diseases.
Industry: Utilized in the production of dyes, fungicides, and biocides
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine and pyridine rings can enhance the compound’s binding affinity and specificity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylthiazole: Known for its antimicrobial properties.
Piperidine derivatives: Used in the synthesis of various pharmaceuticals.
Pyridine derivatives: Commonly used in the production of agrochemicals and pharmaceuticals
Properties
IUPAC Name |
2,4-dimethyl-5-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS/c1-13-5-4-8-19-18(13)22-12-16-6-9-21(10-7-16)11-17-14(2)20-15(3)23-17/h4-5,8,16H,6-7,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFAWXMOKKBCGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)CC3=C(N=C(S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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